N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a pyrazole ring and a trifluoromethyl-substituted benzene sulfonamide group. The pyrazole core may facilitate interactions with biological targets such as enzymes or receptors via hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)13-4-3-5-16(8-13)30(26,27)24-14-9-23-25(10-14)11-15-12-28-17-6-1-2-7-18(17)29-15/h1-10,15,24H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAGMFAGANFVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structural components suggest a range of biological activities, particularly in the fields of anti-inflammatory, anticancer, and antiparasitic properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features several notable structural elements:
- Dihydrobenzo[b][1,4]dioxin : A fused bicyclic structure that may contribute to its biological activity.
- Pyrazole moiety : Known for diverse pharmacological effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. For instance, a study reported that similar pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancers .
Table 1: Cytotoxicity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole A | MCF-7 (Breast) | 15 |
| Pyrazole B | HT-29 (Colon) | 10 |
| This compound | TBD |
2. Anti-inflammatory Properties
The anti-inflammatory potential of compounds with similar structures has been documented extensively. The pyrazole scaffold is often associated with inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that certain pyrazole derivatives can selectively inhibit COX-2, leading to decreased inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Pyrazole C | 25 | 85 |
| Pyrazole D | 30 | 90 |
| This compound | TBD |
3. Antiparasitic Activity
The compound's antiparasitic properties have also been explored. A related study indicated that pyrazole derivatives exhibited low micromolar potencies against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum while showing minimal cytotoxicity towards human cells . This suggests a favorable therapeutic index for treating parasitic infections.
Study on Anticancer Effects
In a high-throughput screening campaign aimed at identifying autophagy inducers, several pyrazole derivatives were found to induce significant cell death in cancer cell lines while sparing normal cells . The mechanism was linked to the activation of apoptotic pathways.
Study on Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of pyrazole compounds demonstrated their ability to modulate inflammatory cytokines in vitro. Compounds structurally similar to this compound showed promising results in reducing levels of TNF-alpha and IL-6 in cultured macrophages .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous sulfonamide and heterocyclic derivatives from the provided evidence:
Key Comparative Insights
Structural Complexity: The target compound and Compound 8(h) share the dihydrobenzodioxin-pyrazole scaffold, but the latter replaces the sulfonamide with a benzamide group. This substitution may reduce solubility but enhance target affinity in hydrophobic binding pockets.
Electronic Effects :
- The trifluoromethyl group in the target compound and Compound 8(h) provides strong electron-withdrawing effects, stabilizing the sulfonamide/benzamide moiety. However, the bromo substituent in Compound 8(h) may introduce steric hindrance or alter reactivity .
- Example 53’s fluorine atoms enhance electronegativity and metabolic stability, similar to the target’s trifluoromethyl group .
Thermal Stability: The higher melting point of Example 53 (175–178°C vs. 99–102°C for Compound 8(h)) suggests stronger intermolecular forces, possibly due to its planar chromenone system or crystalline packing .
Biological Implications :
- Sulfonamide derivatives in and (e.g., thiazole-linked analogs) are often designed for antimicrobial or anticancer activity. The target compound’s dihydrobenzodioxin group may confer unique selectivity compared to these analogs .
Research Findings and Limitations
- Synthetic Challenges : The dihydrobenzodioxin-pyrazole linkage in the target compound may require stringent conditions for regioselective coupling, as seen in analogous Suzuki reactions .
- Lack of Bioactivity Data : While structural comparisons are feasible, the absence of explicit biological data (e.g., IC₅₀, binding assays) limits mechanistic conclusions.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically varied to improve yield?
Methodological Answer: Synthesis of sulfonamide derivatives often involves nucleophilic substitution or coupling reactions. For example, similar compounds are synthesized using K₂CO₃ as a base in DMF, with alkyl/aryl halides as electrophiles . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
- Catalyst/base choice : K₂CO₃ or NaH can deprotonate intermediates to facilitate substitution .
- Temperature control : Room temperature or mild heating (40–60°C) avoids decomposition of sensitive groups like the trifluoromethyl moiety .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. For example, SC-XRD confirmed the dihedral angle between the pyrazole and benzenesulfonamide moieties in related compounds .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions, while ¹⁹F NMR tracks trifluoromethyl group integrity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (±5 ppm error tolerance) .
- FT-IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .
Q. How should researchers select a theoretical framework to guide mechanistic studies on this sulfonamide derivative?
Methodological Answer:
- Link to existing theories : Use the Hammett equation to correlate electronic effects (e.g., trifluoromethyl’s -I effect) with reactivity .
- Conceptual frameworks : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites via DFT-calculated HOMO-LUMO gaps .
- Mechanistic models : Investigate SN2 pathways for substitution reactions using kinetic isotope effects or computational transition-state analysis .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Geometry optimization : Use B3LYP/6-31G(d,p) to minimize energy and compute bond dissociation energies (BDEs) for labile groups .
- Electrostatic potential (ESP) maps : Identify nucleophilic (negative ESP) regions, such as the pyrazole nitrogen, and electrophilic (positive ESP) sulfonamide sulfur .
- TD-DFT for UV-Vis spectra : Predict λmax for charge-transfer transitions (e.g., π→π* in the dihydrodioxin ring) and compare with experimental data .
Q. What experimental design considerations are critical for long-term environmental fate studies of this compound?
Methodological Answer:
- Compartmental analysis : Assess distribution in soil/water systems via OECD 106 adsorption-desorption tests .
- Biotic/abiotic degradation : Use HPLC-MS to track degradation products under UV light (abiotic) or microbial consortia (biotic) .
- Ecotoxicology assays : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) to determine EC₅₀ values .
Q. What strategies are effective in resolving discrepancies in crystallographic data refinement for structurally complex sulfonamides?
Methodological Answer:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for overlapping reflections in low-symmetry space groups .
- Disorder modeling : Apply PART/SUMP restraints for flexible groups (e.g., dihydrodioxin methylene) .
- Validation tools : Check R₁/wR₂ convergence (<5% difference) and ADDSYM analysis for missed symmetry .
Q. How should researchers approach structure-activity relationship (SAR) studies for pyrazole-sulfonamide hybrids to elucidate pharmacological potential?
Methodological Answer:
- Bioisosteric replacements : Compare trifluoromethyl (-CF₃) with -Cl or -OCH₃ to assess electronic effects on target binding .
- Molecular docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., cyclooxygenase-2) and validate via SPR binding assays .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in sulfonamide) using Schrödinger’s Phase module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
